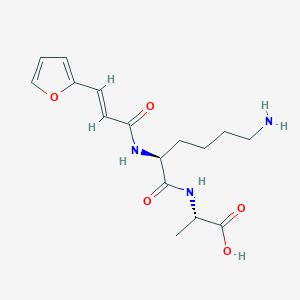

FA-Lys-Ala-OH

Vue d'ensemble

Description

FA-Lys-Ala-OH is a compound with the molecular formula C16H23N3O5 . It is a peptide derivative that can be obtained by the formal condensation of the carboxy group of L-alanine with the alpha-amino group of L-lysine .

Synthesis Analysis

The synthesis of FA-Lys-Ala-OH involves a series of reactions with sequential lengthening of the peptide chain starting from the C terminus . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection was replaced with a carbobenzoxy group, which provided for a one-step removal of the protection of both amino groups in mild conditions .

Molecular Structure Analysis

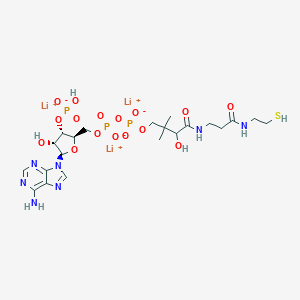

The molecular structure of FA-Lys-Ala-OH is characterized by its molecular formula C16H23N3O5 . The compound is synthesized in the mitochondria and is a cofactor in the enzymatic nutrient breakdown .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of FA-Lys-Ala-OH are based on mixed anhydrides and activated esters . This method has been shown to obtain the tetrapeptide at high yield .

Applications De Recherche Scientifique

Enzyme-Cleavable Oligonucleotides

This compound has been used in the development of enzyme-cleavable oligonucleotides . Inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs), researchers have developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . This application allows for stimulus-responsive and site-specific cleavage of DNA .

Bioprinting Applications

The compound is part of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K, which contain an aliphatic region and a Lys residue . These peptides have been proposed as a scaffold for bioprinting applications .

Hydrogel-Based Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc-derivatives of series K, including this compound, have been found to retain their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

ACE Substrates

The FA-peptides M-1400 and M-1410, which include this compound, are common ACE substrates . This makes them useful in research related to the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin system that regulates blood pressure.

Safety and Hazards

Orientations Futures

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task such that the list of methods used for peptide synthesis started during the last century continues to grow .

Mécanisme D'action

Target of Action

FA-Lys-Ala-OH primarily targets plasmin , a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration . It also acts as a substrate for a continuous spectrophotometric assay of human plasma carboxypeptidase N and carboxypeptidase B .

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it displays higher inhibitory activity against plasmin than EACA . The most active and selective inhibitor of plasmin was found to be the compound H–d-Ala–Phe–Lys–EACA–NH2 .

Biochemical Pathways

FA-Lys-Ala-OH affects the biochemical pathways involving its targets. Plasmin, for example, plays a crucial role in fibrin cleavage, a key process in blood coagulation . By inhibiting plasmin, FA-Lys-Ala-OH can potentially influence these pathways and their downstream effects.

Result of Action

The inhibition of plasmin by FA-Lys-Ala-OH can have several molecular and cellular effects. For instance, it can potentially prevent plasmin over-activity, which is implicated in blood coagulation disorders . This could be beneficial in clinical scenarios such as surgeries where controlling blood loss is crucial.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5/c1-11(16(22)23)18-15(21)13(6-2-3-9-17)19-14(20)8-7-12-5-4-10-24-12/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,21)(H,19,20)(H,22,23)/b8-7+/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYDXEHJPCUCAI-DDOQPMFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Lys-Ala-OH | |

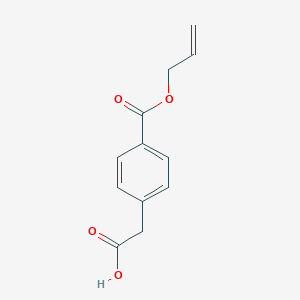

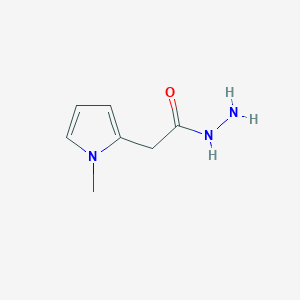

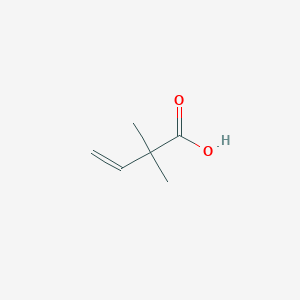

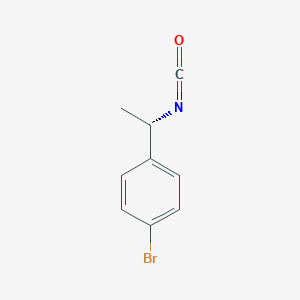

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[2-[[2-[Bis(carboxymethyl)amino]-2-oxoethyl]-(2-tetradecanoyloxyethyl)amino]ethyl-(2-tetradecanoyloxyethyl)amino]acetyl]-(carboxymethyl)amino]acetic acid](/img/structure/B125824.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)